Elucidation of the Molecular Architecture of N¹-Methoxymethyl Picrinine: A Technical Overview
Elucidation of the Molecular Architecture of N¹-Methoxymethyl Picrinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N¹-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid, a derivative of the natural product picrinine. Picrinine was first isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. The addition of a methoxymethyl group at the N¹ position of the indole nucleus modifies the chemical properties of the parent compound, potentially influencing its biological activity. This document provides a technical guide to the structure elucidation of N¹-Methoxymethyl picrinine, consolidating available data and outlining the key experimental methodologies employed in its characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₄ | N/A |
| Molecular Weight | 382.5 g/mol | N/A |
| CAS Number | 1158845-78-3 | N/A |
| Class | Indole Alkaloid | N/A |
Structure Elucidation Workflow
The structural determination of N¹-Methoxymethyl picrinine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The logical workflow for its structure elucidation is outlined below.
Experimental Protocols
Detailed experimental data for the structure elucidation of N¹-Methoxymethyl picrinine is primarily attributed to the work of Wang et al. (2009), who isolated the compound from a hydro-alcoholic extract of Alstonia scholaris leaves. While the full publication containing the detailed experimental procedures and raw data is not widely accessible, the general methodologies can be inferred from standard practices in natural product chemistry.
Isolation of N¹-Methoxymethyl Picrinine
-
Plant Material and Extraction: Air-dried and powdered leaves of Alstonia scholaris are subjected to extraction with a hydro-alcoholic solvent system (e.g., 70-80% ethanol (B145695) in water) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), followed by ethyl acetate and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to afford pure N¹-Methoxymethyl picrinine.
Spectroscopic Analysis
Mass Spectrometry (MS):
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for determining the elemental composition of a molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source is used.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. The accurate mass of the protonated molecule [M+H]⁺ is measured.
-
Data Analysis: The measured accurate mass is used to calculate the elemental formula. For N¹-Methoxymethyl picrinine (C₂₂H₂₆N₂O₄), the expected monoisotopic mass of the protonated molecule is approximately 383.1965.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A suite of NMR experiments is necessary to elucidate the complex polycyclic structure of N¹-Methoxymethyl picrinine.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
1D NMR Spectra:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals would include those for the aromatic protons of the indole ring, the methoxymethyl group (a singlet for the OCH₃ and a singlet or AB quartet for the OCH₂N), the ethylidene group, and the various aliphatic protons of the polycyclic core.
-
¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Spectroscopic Data
Detailed ¹H and ¹³C NMR data, as well as HR-ESI-MS data for N¹-Methoxymethyl picrinine, are not publicly available in detail at the time of this writing. The primary reference (Wang et al., 2009) is not readily accessible. The following tables are placeholders for the expected data based on the proposed structure.
Table 1: Hypothetical ¹H NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)
| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| [Expected aromatic region] | m | - | 4H | Ar-H |
| [Expected methoxy (B1213986) region] | s | - | 3H | N-CH₂-O-CH ₃ |
| [Expected methylene region] | s or d, d | - | 2H | N-CH ₂-O-CH₃ |
| [Expected ester methoxy] | s | - | 3H | COOCH ₃ |
| [Various aliphatic signals] | m, d, t, etc. | - | - | Polycyclic core protons |
| [Expected ethylidene signals] | q, d | - | - | =CH-CH ₃, =CH -CH₃ |
Table 2: Hypothetical ¹³C NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)
| δ (ppm) | Carbon Type | Assignment |
| [Expected carbonyl region] | C | C=O (ester) |
| [Expected aromatic/olefinic region] | C, CH | Aromatic and ethylidene carbons |
| [Expected N-CH₂-O region] | CH₂ | N-C H₂-O-CH₃ |
| [Expected methoxy region] | CH₃ | N-CH₂-O-C H₃ |
| [Expected ester methoxy region] | CH₃ | COOC H₃ |
| [Various aliphatic signals] | C, CH, CH₂, CH₃ | Polycyclic core carbons |
Conclusion
The structure elucidation of N¹-Methoxymethyl picrinine is a representative example of the analytical chemistry workflow for natural products. It relies on the synergistic application of isolation techniques and advanced spectroscopic methods. While the specific data from the primary literature remains elusive, the established methodologies provide a clear path for the confirmation of its complex molecular architecture. Further research to obtain and publish the complete spectral data would be of significant value to the natural products and medicinal chemistry communities.
